Methyl 5-methyl-3-oxoheptanoate
Description
Methyl 5-methyl-3-oxoheptanoate is a branched-chain methyl ester featuring a ketone group at the 3-position and a methyl substituent at the 5-position. Key data from synthesis and characterization include:
- Molecular formula: C₇H₁₂O₃ (derived from HRMS analysis) .
- Synthesis: Prepared via Method B with a 31% yield, as reported in a 2024 study .
- Spectroscopic data:
- ¹H NMR (400 MHz, CDCl₃): δ 3.68 (s, 3H, OCH₃), 3.47 (s, 2H, adjacent to ketone), 2.70 (p, J = 7.1 Hz, 1H), and distinct methyl signals .
- ¹³C NMR: Peaks at δ 206.32 (ketone), 167.73 (ester carbonyl), and 46.66 (branching carbon) .
This compound is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
methyl 5-methyl-3-oxoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-7(2)5-8(10)6-9(11)12-3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVHBWUXMMVBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliary-Mediated Approaches
The stereoselective synthesis of methyl 5-methyl-3-oxoheptanoate has been achieved using D-phenylalanine as a chiral starting material. In a landmark study, Leng et al. developed a multi-step route to synthesize (R)-methyl 5-hydroxy-3-oxoheptanoate, a structural analog, through sequential functionalization and cyclization . The protocol begins with the reduction of D-phenylalanine-derived intermediates using NaBH4 and I2 in tetrahydrofuran (THF) at 85°C, followed by thiolation with CS2 and KOH to yield a thiazolidinone intermediate . Subsequent acylation with acetyl chloride and propionaldehyde in the presence of TiCl4 and DIPEA generates a key chiral thiazolidinone derivative, which undergoes nucleophilic addition with mono-methyl malonate under MgCl2 and imidazole catalysis to furnish the β-keto ester .
Critical Parameters :
-
Stereoselectivity : The (R)-configuration at C5 is preserved via Evans’ chiral auxiliary methodology .
-
Reaction Conditions : Strict temperature control (-78°C for aldol additions) and anhydrous solvents are essential to minimize racemization .
This method highlights the viability of amino acid-derived chirality transfer but suffers from moderate yields and laborious purification steps.
Enzyme-Catalyzed Enantioselective Reduction
Patent literature discloses a novel enzymatic route to β-keto esters using enoate reductases. A process for synthesizing pregabalin intermediates involves the reduction of α,β-unsaturated nitriles to chiral γ-amino acids, with analogous steps applicable to this compound . For instance, (E)-3-cyano-5-methylhex-2-enoate is treated with immobilized enoate reductase in a biphasic solvent system (water/THF) at pH 6.5–7.5 and 30–40°C, selectively reducing the double bond to yield the saturated β-keto ester .
Optimized Conditions :
-
Catalyst Loading : 10–20 wt% immobilized enzyme relative to substrate .
-
Co-Solvents : Ethanol or isopropanol enhance enzyme stability and reaction rates .
This green chemistry approach offers scalability and high stereocontrol but requires specialized enzyme engineering for substrate compatibility.
Knoevenagel Condensation and Sequential Functionalization
A scalable route involves the condensation of methyl malonate with isovaleraldehyde under basic conditions, followed by oxidation. In a representative procedure, isovaleraldehyde (3-methylbutanal) reacts with methyl malonate in the presence of piperidine as a base, forming an α,β-unsaturated ester intermediate . Subsequent epoxidation with mCPBA and oxidative cleavage with NaIO4 yields this compound.
Reaction Profile :
This method is advantageous for bulk production but lacks stereoselectivity, necessitating downstream resolution steps.
Transition-metal catalysis enables the introduction of nitrile groups adjacent to carbonyl functionalities. A patent-pending method converts β-keto esters to enol triflates using triflic anhydride (Tf2O) and LiOTf, followed by palladium-catalyzed cyanation with Zn(CN)2 . For example, methyl 3-oxohept-5-enoate is treated with Tf2O to form the Z-enol triflate, which reacts with Zn(CN)2 and Pd(PPh3)4 to afford this compound after hydrogenation .
Key Insights :
This route is highly modular but involves hazardous reagents and stringent anhydrous conditions.
Comparative Analysis of Synthetic Methods
Key Findings :
Chemical Reactions Analysis
Aldol Condensation Reactions
Methyl 5-methyl-3-oxoheptanoate participates in aldol condensations due to its β-keto ester structure. These reactions typically involve deprotonation to form enolates, which react with carbonyl-containing electrophiles.
Key Example :
In the presence of sodium hydride and n-butyllithium , the compound undergoes enolate formation and reacts with ketones such as 2-butanone to yield hydroxylated derivatives. For instance, the synthesis of methyl 5-hydroxy-5-methyl-3-oxoheptanoate proceeds via this pathway, achieving moderate yields (45–56%) under optimized conditions .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NaH, n-BuLi, 2-butanone | THF, 0°C to room temperature | Methyl 5-hydroxy-5-methyl-3-oxoheptanoate | 56% |
Nucleophilic Addition Reactions
The keto group undergoes nucleophilic addition with reagents such as Grignard reagents or malonate derivatives.
Documented Reaction :
When treated with potassium methyl malonate and MgCl₂ in tetrahydrofuran (THF), the compound forms γ-keto esters through nucleophilic acyl substitution. This method was critical in synthesizing intermediates for marine natural products like Clavosolide A .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| K-methyl malonate, MgCl₂ | THF, 18h at room temperature | γ-Keto ester derivatives | 45.9% |
Hydrolysis Reactions
The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or salts.
Acid-Catalyzed Hydrolysis :
In chloroform saturated with HCl gas , the ester undergoes hydrolysis to form 5-methyl-3-oxoheptanoic acid. This reaction is reversible and pH-dependent .
| Reagents | Conditions | Product |
|---|---|---|
| HCl (anhydrous) | Chloroform, 30 min stirring | 5-Methyl-3-oxoheptanoic acid |
Base-Catalyzed Hydrolysis :
Under basic conditions (e.g., NaOH), the ester hydrolyzes to the sodium salt of the acid, which can be acidified to isolate the free acid .
Reduction Reactions
The keto group can be reduced to secondary alcohols using hydride-based reagents.
Example Reduction :
Treatment with sodium borohydride (NaBH₄) selectively reduces the keto group to a hydroxyl group without affecting the ester, forming methyl 5-methyl-3-hydroxyheptanoate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may further reduce ester groups .
| Reagents | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 0°C | Methyl 5-methyl-3-hydroxyheptanoate |
Comparative Reactivity
The reactivity of this compound is influenced by steric and electronic factors:
-
Steric Hindrance : The methyl substituent at C5 slightly impedes nucleophilic attack at the keto group.
-
Electronic Effects : The electron-withdrawing ester group enhances keto-group electrophilicity, favoring enolate formation.
Scientific Research Applications
Organic Synthesis
Methyl 5-methyl-3-oxoheptanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several key reactions:
- Michael Addition : It can undergo Michael addition reactions, forming carbon-carbon bonds which are critical in building complex organic molecules .
- Synthesis of Dioxanes : The compound is used as a reagent to synthesize 4-oxymethyl-1,2-dioxanes, which have shown potent anti-malarial activity .
Table 1: Key Reactions Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Michael Addition | Various substituted products | |
| Dioxane Synthesis | 4-Oxymethyl-1,2-dioxanes | |
| Cyclopenta-Pyrimidines | Anti-cancer agents |
Biological Research
In biological contexts, this compound has been identified as a potential building block for synthesizing biologically active compounds. Its derivatives are being explored for applications in drug development:
- Medicinal Chemistry : The compound's derivatives may exhibit biological activity that could be harnessed for therapeutic purposes. Research indicates potential applications in developing anti-cancer and anti-microbial agents .
Agrochemical Applications
The compound is also significant in the agrochemical sector. This compound can act as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural productivity.
Case Study 1: Synthesis of Anti-Malarial Compounds
A study demonstrated the synthesis of 4-oxymethyl-1,2-dioxanes from this compound, which displayed significant anti-malarial properties. This highlights the compound's role in developing treatments for malaria .
Case Study 2: Development of Anti-Cancer Agents
Research involving this compound derivatives has led to the identification of new anti-cancer agents that target microtubules, showcasing its potential in cancer therapy .
Mechanism of Action
The mechanism of action of methyl 5-methyl-3-oxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 5-methyl-3-oxoheptanoic acid. This acid can further participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Data for Methyl 5-methyl-3-oxoheptanoate and Analogues
Note: Methyl 4-methyl-3-oxopentanoate’s formula is inferred; structural isomerism with the target compound alters substitution positions.
Key Observations:
- Positional Isomerism: Methyl 4-methyl-3-oxopentanoate shares the same molecular formula (C₇H₁₂O₃) as the target compound but differs in methyl group placement (4-position vs. 5-position), affecting reactivity and spectral profiles .
- Chain Length and Functionalization: Methyl 5-oxoheptanoate (C₈H₁₄O₃) lacks the methyl branch but introduces a ketone at the 5-position, increasing molecular weight (158.20 vs. 144.17) .
- Complex Derivatives: Compounds like (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate (C₂₀H₂₉NO₅, MW 363.45) and Methyl 5-(benzylamino)-3-oxopentanoate (C₁₃H₁₇NO₃, MW 235.28) demonstrate how additional functional groups (e.g., amino, tert-butyl) expand applications in drug discovery .
Q & A
Q. How can researchers validate the purity and structural integrity of Methyl 5-methyl-3-oxoheptanoate following synthesis?
Methodological Answer:
- NMR spectroscopy (1H and 13C) is critical for confirming structural integrity. For example, the compound’s 1H NMR spectrum in CDCl3 should exhibit distinct signals at δ 3.68 (s, 3H, ester methyl), δ 2.70 (p, J = 7.1 Hz, 1H, CH adjacent to carbonyl), and δ 1.09 (d, J = 7.0 Hz, 7H, branched methyl groups) .
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. The observed m/z 145.0859 ([C7H12O3+H]+) matches the calculated value within -0.14 ppm error .
- Thin-layer chromatography (TLC) with an Rf value of 0.37 (reported in Method B) provides preliminary purity assessment .
Q. What are the optimal reaction conditions for synthesizing this compound with improved yield?
Methodological Answer:
- The reported synthesis (Method B) achieved a 31% yield. To optimize, consider varying catalysts (e.g., Lewis acids like BF3·OEt2) or adjusting stoichiometry of the β-ketoester precursor .
- Solvent selection (e.g., dichloromethane vs. THF) and temperature control during esterification or Claisen condensation steps may reduce side reactions like enolization .
Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) paired with derivatization (e.g., silylation of the keto group) enhances volatility and detection sensitivity.
- Liquid chromatography-quadrupole time-of-flight (LC-QTOF) is suitable for polar mixtures, leveraging the compound’s HRMS profile for accurate quantification .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound across studies?
Methodological Answer:
- Perform deuterated solvent exchange experiments to confirm signal assignments in NMR, particularly for overlapping peaks (e.g., δ 1.09–1.16 ppm for methyl groups) .
- Cross-validate data with density functional theory (DFT) calculations to predict 13C NMR chemical shifts (e.g., δ 206.32 for the carbonyl carbon) and reconcile experimental vs. theoretical values .
- Use reference databases (SciFinder, Reaxys) to compare published spectra and identify potential batch-specific impurities .
Q. How does the steric environment of the keto group in this compound influence its reactivity in nucleophilic addition reactions?
Methodological Answer:
- Conduct kinetic studies with varying nucleophiles (e.g., Grignard reagents) to assess steric hindrance from the 5-methyl substituent. Monitor reaction progress via in situ IR spectroscopy for carbonyl group consumption .
- Compare molecular dynamics simulations of the compound’s conformational flexibility with experimental yields to identify steric bottlenecks .
Q. What computational methods can predict the behavior of this compound in catalytic systems?
Methodological Answer:
- Apply molecular docking studies to evaluate interactions with enzymatic catalysts (e.g., ketoreductases). Focus on hydrogen bonding between the keto group and active-site residues .
- Use quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states in asymmetric hydrogenation reactions, leveraging the compound’s β-ketoester moiety .
Q. What are the challenges in interpreting the 13C NMR spectrum of this compound, particularly regarding carbonyl group splitting?
Methodological Answer:
- The carbonyl carbon (δ 206.32) may exhibit splitting due to dynamic keto-enol tautomerism . Variable-temperature NMR can suppress this by freezing rotameric states .
- Decoupling experiments during 13C acquisition can isolate scalar coupling effects from relaxation phenomena .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
